molecular formula C16H22N6O B6972053 (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone

(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone

Cat. No.: B6972053
M. Wt: 314.39 g/mol
InChI Key: JIELPEFBUOOTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridazine Ring: This involves the reaction of a suitable dicarbonyl compound with hydrazine or its derivatives.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the pyrazole, pyridazine, and piperidine rings using appropriate linkers and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the biological context and the nature of the target. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12(2)22-14(5-9-18-22)16(23)21-10-6-13(7-11-21)19-15-4-3-8-17-20-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIELPEFBUOOTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.